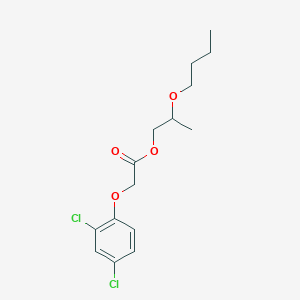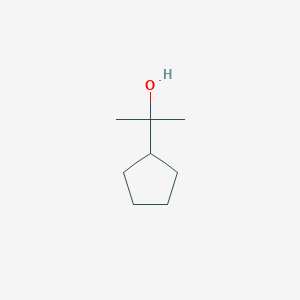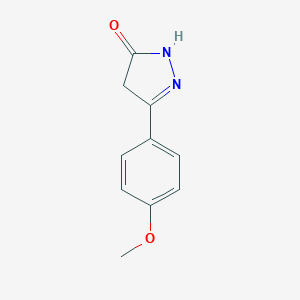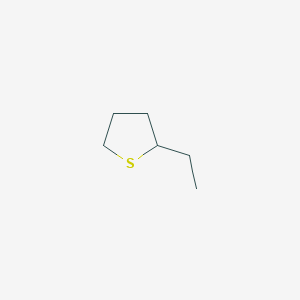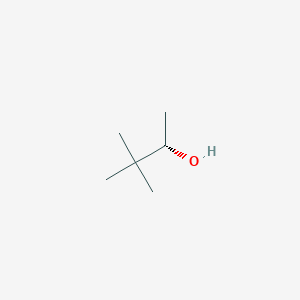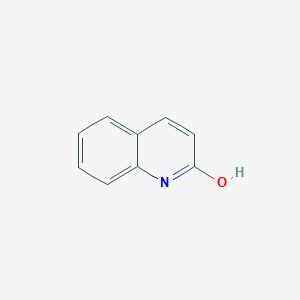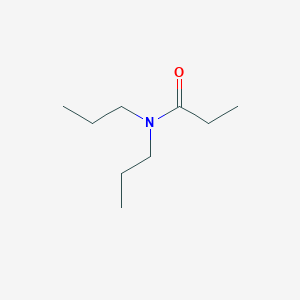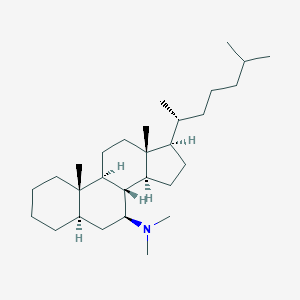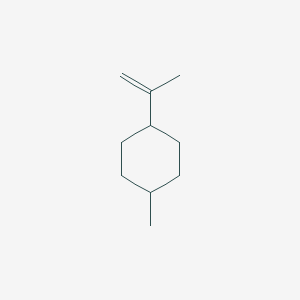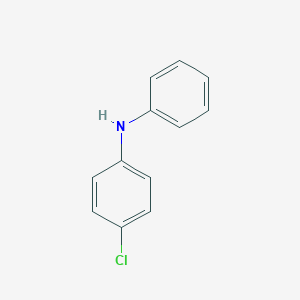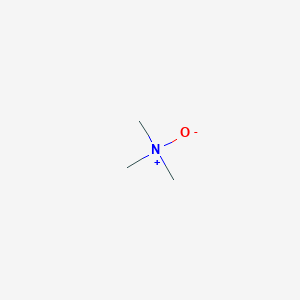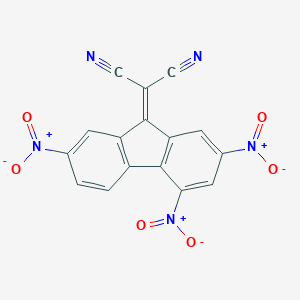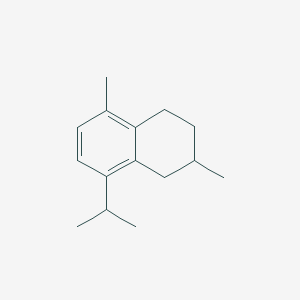
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene, also known as β-isophellandrene, is a natural organic compound found in various plant species. It is a bicyclic monoterpene that has a unique aroma and is commonly used in the fragrance and flavor industries. β-isophellandrene has also been studied for its potential therapeutic properties, making it a subject of interest in scientific research.
Aplicaciones Científicas De Investigación
Crystal Structures in Synthesis
The molecular structures of certain 1,2,3,4-tetrahydronaphthalene derivatives were analyzed during efforts to synthesize elisabethin A. The compounds displayed consistent configurations of stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety, highlighting the compound's role in complex synthesis processes (Kaiser et al., 2023).
Synthesis of Derivatives
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, an important intermediate in synthesizing bexarotene, was synthesized from 2,5-dimethyl-2,5-hexanediol. The process involved halogenated reactions and Friedel-Crafts alkylation, showcasing the compound's versatility in chemical synthesis (Liu Xiu-jie, 2010).
Binding and Activity at Receptors
Compounds derived from 1,2,3,4-tetrahydronaphthalene were prepared to explore sigma-subtype affinities and selectivities, demonstrating the compound's potential in receptor binding studies and therapeutic applications (Berardi et al., 2005).
Organic Chemistry and Catalysis
Synthesis and Catalysis
Functionalized tetrahydronaphthalenes were synthesized under mild conditions via a [2+2+2] cycloaddition catalyzed by a cationic rhodium(I)/H8-BINAP complex. This method highlights the compound's role in facilitating complex catalytic processes in organic synthesis (Tanaka et al., 2010).
Synthesis of Novel Retinoids
Tetrahydronaphthalene derivatives were identified as potent RXR agonists for the treatment of non-insulin-dependent diabetes mellitus. The synthesis process showcased the compound's application in developing therapeutic agents (Faul et al., 2001).
Propiedades
Número CAS |
1460-96-4 |
|---|---|
Nombre del producto |
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene |
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
2,5-dimethyl-8-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,8,10-11H,5,7,9H2,1-4H3 |
Clave InChI |
LVIDDMJSLAVTSZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
SMILES canónico |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



